5-Bromo-N-isopropyl-2-(trifluoromethyl)benzamide
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Overview
Description
5-Bromo-N-isopropyl-2-(trifluoromethyl)benzamide is an organic compound that features a bromine atom, an isopropyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-isopropyl-2-(trifluoromethyl)benzamide typically involves the following steps:
Isopropylation: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride (CH₃CHClCH₃) and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Trifluoromethylation: The trifluoromethyl group can be added using trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a suitable base.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene derivative with isopropylamine (CH₃CH(NH₂)CH₃) and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-isopropyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium or chromium trioxide (CrO₃) in acetic acid.
Major Products
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Reduction: Formation of N-isopropyl-2-(trifluoromethyl)benzylamine.
Oxidation: Formation of 5-bromo-2-(trifluoromethyl)benzoic acid.
Scientific Research Applications
5-Bromo-N-isopropyl-2-(trifluoromethyl)benzamide has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 5-Bromo-N-isopropyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The bromine atom and isopropyl group contribute to the compound’s binding affinity and specificity for its target. The benzamide core interacts with the active site of the target protein, leading to inhibition or modulation of its activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(trifluoromethyl)benzamide: Lacks the isopropyl group, resulting in different binding properties and biological activities.
N-Isopropyl-2-(trifluoromethyl)benzamide: Lacks the bromine atom, affecting its reactivity and target specificity.
5-Bromo-N-isopropylbenzamide: Lacks the trifluoromethyl group, leading to reduced lipophilicity and altered pharmacokinetics.
Uniqueness
5-Bromo-N-isopropyl-2-(trifluoromethyl)benzamide is unique due to the presence of all three functional groups (bromine, isopropyl, and trifluoromethyl) on the benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-propan-2-yl-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-6(2)16-10(17)8-5-7(12)3-4-9(8)11(13,14)15/h3-6H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQUQYBDGKHIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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